(2S)-1-tert-Butoxypropan-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxy]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-6(8)5-9-7(2,3)4/h6,8H,5H2,1-4H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCZPFJGIXHZMB-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](COC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654646 | |
| Record name | (2S)-1-tert-Butoxypropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136656-76-3 | |
| Record name | (2S)-1-tert-Butoxypropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-1-tert-Butoxy-2-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2s 1 Tert Butoxypropan 2 Ol
Enantioselective Synthesis Pathways
Enantioselective synthesis is crucial for producing the specific (2S)-enantiomer of 1-tert-butoxypropan-2-ol, which is essential for its applications in asymmetric synthesis and as a precursor for other chiral molecules.
Catalytic Etherification Routes from Chiral Propylene (B89431) Glycol Derivatives
One common approach involves the reaction of isobutylene (B52900) with an excess of propylene glycol using a solid-resin etherification catalyst. iarc.frwho.intnih.gov This method favors the formation of the thermodynamically more stable α-isomer, 1-tert-butoxypropan-2-ol. iarc.frwho.int By carefully controlling the synthesis conditions, the proportion of this desired isomer can be increased to over 99%. iarc.frwho.int The resulting product is then typically distilled to achieve a purity of ≥ 99% for the α-isomer. who.intnih.gov
Stereocontrolled Transformations Utilizing Epichlorohydrin Precursors
Stereocontrolled synthesis provides a precise method for obtaining the desired enantiomer. A notable example involves the use of chiral epihalohydrins, such as (S)-epoxy-tert-butylether, as a starting material. In a documented synthesis, a Grignard reagent, prepared from 4-bromobiphenyl (B57062) and magnesium, is reacted with (S)-epoxy-tert-butylether in the presence of cuprous iodide. This reaction proceeds in a stereocontrolled manner to yield (S)-1-([1,1′-biphenyl]-4-yl)-3-tert-butoxypropan-2-ol, demonstrating the utility of chiral epoxides in directing the stereochemistry of the final product. google.com The use of such chiral building blocks is a key strategy in the asymmetric synthesis of complex molecules.
Asymmetric Approaches to Achieve (2S)-Configuration Purity
Achieving high enantiomeric purity is a primary goal in the synthesis of (2S)-1-tert-butoxypropan-2-ol. Dynamic kinetic resolution (DKR) is a powerful technique employed for this purpose. For instance, the DKR of racemic 1-tert-butoxypropan-2-ol using isopropenyl acetate (B1210297) in the presence of Novozyme 435 and a ruthenium catalyst can produce enantiomerically pure (R)-1-tert-butoxy-2-acetoxy-propane with an enantiomeric excess greater than 99.5%. researchgate.net Although this example yields the (R)-acetate, the principle of DKR is a significant asymmetric approach that can be adapted to produce the (S)-enantiomer. Furthermore, the development of novel sulfinyl transfer agents has been shown to be effective in producing enantiopure sulfinamides, which are valuable ligands in asymmetric synthesis. nih.gov These advanced methods highlight the ongoing efforts to develop efficient and highly selective routes to chiral compounds.
Development and Optimization of Catalytic Systems
The choice and design of the catalyst are paramount in the synthesis of this compound, influencing both the reaction rate and the selectivity towards the desired product.
Role of Acidic Catalysts in Etherification Reactions
Acidic catalysts are fundamental in promoting the etherification reaction between an alcohol and an olefin or another alcohol. In the context of glycerol (B35011) etherification with tert-butyl alcohol, which shares mechanistic similarities with the synthesis of tert-butoxypropanol, acidic catalysts facilitate the formation of a carbocation intermediate from tert-butyl alcohol. mdpi.com This carbocation then reacts with the hydroxyl group of the glycerol molecule. mdpi.com The stability of this intermediate carbocation is a critical factor, with tertiary alcohols like tert-butanol (B103910) showing improved catalytic performance due to the stabilizing effect of the alkyl groups. uni-rostock.de Various Lewis acid catalysts, such as Yb(OTf)₃, have been effectively used for the tert-butylation of alcohols using di-tert-butyl dicarbonate (B1257347), offering a milder alternative to traditional methods that use strong acids with isobutene. acs.org
Heterogeneous Catalysis for Enhanced Selectivity and Yield
Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture, recyclability, and potential for high selectivity and yield. frontiersin.org In the synthesis of propylene glycol mono-tert-butyl ether, solid-resin etherification catalysts are commonly employed. iarc.frwho.int These catalysts are a form of heterogeneous catalysis that can be fine-tuned for specific reactions. The development of heterogeneous catalysts, such as those based on zirconia modified with sulfuric acid or natural zeolites like clinoptilolite, has shown promise in etherification reactions. mdpi.comuni-rostock.de For instance, modified clinoptilolite has been demonstrated as an active and sustainable catalyst for the etherification of glycerol with tert-butanol. uni-rostock.de The use of microporous materials like zeolites can also provide shape selectivity, further enhancing the yield of the desired isomer. frontiersin.org
Table 1: Comparison of Catalysts in Etherification Reactions
| Catalyst Type | Reactants | Key Findings | Reference |
| Solid-Resin | Isobutylene, Propylene Glycol | Favors formation of the α-isomer, achieving >99% purity. | iarc.frwho.int |
| Yb(OTf)₃ | Alcohols, Di-tert-butyl dicarbonate | Efficient tert-butylation under milder conditions. | acs.org |
| Modified Clinoptilolite | Glycerol, tert-Butanol | Active and sustainable heterogeneous catalyst. | uni-rostock.de |
| Amberlyst-35 | Glycerol, tert-Butyl alcohol | High glycerol conversion (87.8%) at 60 °C. | mdpi.com |
Homogeneous Catalysis in Stereoselective Formation
The stereoselective formation of this compound often involves dynamic kinetic resolution (DKR), a powerful technique that combines the racemization of a starting material with a kinetic resolution step. This allows for the theoretical conversion of a racemic mixture into a single enantiomer with a yield of up to 100%. In the context of producing this compound, this typically involves the resolution of a racemic mixture of 1-tert-butoxypropan-2-ol.
A common approach utilizes a combination of a lipase (B570770), for the enantioselective acylation of the alcohol, and a homogeneous metal catalyst to racemize the unreacted alcohol enantiomer. For instance, the dynamic kinetic resolution of racemic 1-tert-butoxypropan-2-ol can be achieved using Novozyme 435, a commercially available immobilized lipase, in conjunction with a ruthenium catalyst. This process yields the enantiomerically pure (R)-1-tert-butoxy-2-acetoxy-propane, which can then be converted to (R)-propane-1,2-diol without losing its stereochemical integrity. researchgate.net While this specific example leads to the (R)-enantiomer, the principle can be adapted to produce the (S)-enantiomer by selecting the appropriate lipase and reaction conditions.
The success of this method hinges on the compatibility of the biocatalyst (lipase) and the metal catalyst. The metal catalyst must efficiently racemize the alcohol without deactivating the lipase or promoting side reactions. Ruthenium complexes have proven to be particularly effective for the racemization of secondary alcohols in these systems. encyclopedia.pub The choice of solvent and acyl donor are also critical parameters that can influence the reaction rate and enantioselectivity.
Recent advancements in homogeneous catalysis have focused on developing more sustainable and efficient metal catalysts. For example, iron-based catalysts are being explored as more abundant and less toxic alternatives to ruthenium. encyclopedia.pub The development of synergistic catalytic systems, where two or more catalysts work in concert to achieve a desired transformation, is also a promising area of research. nih.gov These advanced catalytic systems have the potential to further improve the efficiency and sustainability of the stereoselective synthesis of chiral alcohols like this compound.
Table 1: Key Components in Homogeneous Catalysis for Stereoselective Formation
| Component | Function | Example |
|---|---|---|
| Substrate | Racemic mixture to be resolved | rac-1-tert-Butoxypropan-2-ol |
| Biocatalyst | Enantioselective acylation | Novozyme 435 (immobilized lipase) |
| Homogeneous Catalyst | Racemization of the unreacted alcohol | Ruthenium complex |
| Acyl Donor | Acylating agent | Isopropenyl acetate |
| Solvent | Reaction medium | Organic solvents like heptane (B126788) or cyclohexane (B81311) |
Sustainable and Green Chemical Synthesis Strategies
The principles of green chemistry are increasingly being applied to the synthesis of this compound, aiming to reduce the environmental impact of its production. researchgate.net This involves the use of renewable resources, minimizing waste, and employing safer reaction conditions. mdpi.com
Utilization of Renewable Feedstocks, including Bioglycerol
A key strategy in greening the synthesis of this compound is the use of renewable feedstocks. Bioglycerol, a major byproduct of biodiesel production, has emerged as a promising and sustainable starting material. researchgate.netscirp.org The etherification of glycerol with isobutylene or tert-butyl alcohol can produce a range of tert-butylated glycerol ethers. researchgate.net While this reaction can yield a mixture of mono-, di-, and tri-substituted ethers, controlling the reaction conditions can favor the formation of desired products. researchgate.net
The acid-catalyzed etherification of bioglycerol with isobutylene over sulfonic acid-functionalized mesostructured silicas has shown excellent catalytic behavior. researchgate.net This process can yield di-tert-butylglycerols (DTBG) and tri-tert-butylglycerol (TTBG), which are valuable as fuel additives. researchgate.net Although not a direct synthesis of this compound, this demonstrates the potential of using bioglycerol to produce related and valuable compounds. Further research could focus on developing selective catalytic systems to produce this compound directly from bioglycerol.
The conversion of bioglycerol into value-added chemicals like glycerol carbonate is another area of active research. bohrium.com This highlights the versatility of bioglycerol as a platform chemical for the synthesis of a wide range of products, potentially including precursors for this compound.
Solvent-Free Reaction Conditions and Process Intensification
Another important aspect of green chemistry is the reduction or elimination of volatile organic solvents. researchgate.net For the synthesis of this compound, particularly in enzymatic resolutions, the use of organic solvents is common to improve mass transfer. researchgate.net However, research is underway to develop solvent-free reaction conditions. researchgate.net
Process intensification techniques are being explored to overcome the mass transfer limitations in solvent-free systems. These include the use of oscillatory flow reactors, ultrasound, microwaves, and supercritical fluids. researchgate.netmdpi.com These methods can enhance mixing and reaction rates, making solvent-free processes more viable. Microwave-assisted synthesis, for example, can lead to shorter reaction times and improved energy efficiency. mdpi.com
For the kinetic resolution of diols like 1,2-propanediol, new packed-bed reactor (PBR) designs are being developed to intensify the process. These reactors can improve mass transfer and eliminate the need for organic solvents. researchgate.net Such technologies could be adapted for the synthesis of this compound, contributing to a more sustainable and environmentally friendly production process.
Table 2: Comparison of Conventional vs. Green Synthesis Strategies
| Feature | Conventional Synthesis | Green Synthesis |
|---|---|---|
| Feedstock | Petroleum-based (e.g., propylene oxide) | Renewable (e.g., bioglycerol) |
| Catalyst | Often uses traditional acid or base catalysts | Biocatalysts (e.g., lipases), advanced metal catalysts, solid acid catalysts |
| Solvents | Often requires organic solvents | Aims for solvent-free conditions or use of green solvents |
| Process | Standard batch reactors | Process intensification (e.g., flow reactors, microwave) |
| Byproducts | Can generate significant waste | Aims for high atom economy and minimal waste |
Chemical Reactivity and Transformation Studies of 2s 1 Tert Butoxypropan 2 Ol
Stereoselective Functionalization Reactions
The presence of a stereocenter in (2S)-1-tert-butoxypropan-2-ol makes it a valuable substrate for stereoselective reactions, allowing for the synthesis of complex chiral molecules.
Regioselective and Enantioselective Oxidation Pathways
The oxidation of this compound can proceed through several pathways, primarily involving the secondary alcohol and the tert-butyl ether group. A significant metabolic pathway is the O-dealkylation of the ether linkage, which leads to the formation of propylene (B89431) glycol. who.int This intermediate can then be further metabolized. Another potential biotransformation pathway involves reductases converting it to 3-(1,1-dimethylethoxy)-1-propene, which is then epoxidized by cytochrome P450 to tert-butyl glycidyl (B131873) ether. who.int
While specific studies on the regioselective and enantioselective oxidation of the (2S)-isomer are not extensively detailed in the provided results, the general oxidation of 1-tert-butoxypropan-2-ol is known to yield various metabolites. smolecule.com In broader contexts of similar compounds, oxidation of secondary alcohols can be achieved using various reagents to yield the corresponding ketone, 1-tert-butoxypropan-2-one. The stereochemistry of the starting material would be expected to influence the stereochemical outcome of certain oxidation reactions, a principle often exploited in asymmetric synthesis.
Derivatization of the Hydroxyl Group
The secondary hydroxyl group in this compound is a key site for chemical modification. Derivatization reactions at this position are common for altering the molecule's physical and chemical properties.
One common derivatization is the formation of esters or ethers. For instance, the hydroxyl group can react with acylating agents or alkylating agents to form the corresponding esters or ethers. The reactivity of this hydroxyl group is central to many of its applications as a chemical intermediate. ontosight.ai
Another important reaction is the formation of silyl (B83357) ethers, such as with tert-butyldimethylsilyl chloride, which is a common protecting group strategy in organic synthesis. sigmaaldrich.com The formation of a glucuronide conjugate at the hydroxyl group has been observed as a major metabolic pathway in rats, indicating its susceptibility to enzymatic derivatization. who.int
The table below summarizes some common derivatization reactions of the hydroxyl group.
| Reagent Type | Reaction | Product Type |
| Acylating Agent | Esterification | Ester |
| Alkylating Agent | Etherification | Ether |
| Silyl Halide | Silylation | Silyl Ether |
| UDP-glucuronosyltransferase | Glucuronidation | Glucuronide |
Selective Etherification with Diverse Substrates
The etherification of the hydroxyl group of this compound allows for the introduction of a wide range of substituents. This reaction can be catalyzed by acids or bases, depending on the substrate and desired product. smolecule.com
For example, the Williamson ether synthesis, involving deprotonation of the alcohol followed by reaction with an alkyl halide, is a classic method for forming ethers. Alternatively, acid-catalyzed etherification with other alcohols or alkenes can be employed. mdpi.com The bulky tert-butyl group on the other end of the molecule can sterically influence the approach of reagents to the hydroxyl group, potentially affecting reaction rates and selectivity.
Research on the etherification of similar alcohols, such as octan-1-ol with di-tert-butyl dicarbonate (B1257347) catalyzed by Yb(OTf)₃, demonstrates methods for forming tert-butyl ethers, which could be conceptually applied to the derivatization of this compound with other alkyl groups. acs.org
Reaction Mechanisms and Kinetics
Understanding the mechanisms and kinetics of reactions involving this compound is crucial for controlling reaction outcomes and optimizing conditions.
Investigating Proton Transfer Processes in Key Transformations
Proton transfer is a fundamental step in many reactions involving this compound, particularly those involving the hydroxyl group. libretexts.orgyoutube.com In acid-catalyzed reactions, the protonation of the hydroxyl group makes it a better leaving group (as water), facilitating substitution or elimination reactions. youtube.com In base-catalyzed reactions, the deprotonation of the hydroxyl group generates an alkoxide, which is a more potent nucleophile for reactions like etherification. libretexts.org
The efficiency of proton transfer is dependent on the relative pKa values of the species involved. nih.gov Solvents can also play a crucial role by acting as proton shuttles, facilitating the transfer of protons between different sites within a molecule or between different molecules. libretexts.org The study of proton transfer mechanisms often involves computational modeling and kinetic isotope effect studies to elucidate the transition states of these processes. uc.pt
Kinetic Studies of Derivatization Reactions
Kinetic studies provide quantitative information about the rates of derivatization reactions and the factors that influence them. For instance, the rate of etherification will depend on the concentration of the alcohol, the electrophile, and the catalyst, as well as temperature and solvent.
While specific kinetic data for the derivatization of this compound were not found in the search results, general principles of reaction kinetics apply. For example, in the Yb(OTf)₃-catalyzed etherification of octan-1-ol, the reaction yield was found to be dependent on the amount of catalyst, the equivalents of the etherifying agent (Boc₂O), the solvent, and the temperature. acs.org Such studies allow for the optimization of reaction conditions to maximize product yield and minimize reaction time.
The table below outlines factors that would be investigated in a kinetic study of a hypothetical derivatization reaction of this compound.
| Factor | Description | Expected Effect on Rate |
| Concentration of Reactants | The amount of this compound and the derivatizing agent. | Generally, increasing concentration increases the rate. |
| Catalyst Concentration | The amount of acid or base catalyst used. | Increasing catalyst concentration typically increases the rate. |
| Temperature | The reaction temperature. | Increasing temperature usually increases the rate (Arrhenius equation). |
| Solvent | The medium in which the reaction is carried out. | The polarity and protic/aprotic nature of the solvent can significantly affect the rate. |
Chemical Degradation and Biotransformation Pathways
This compound is not known to occur naturally. who.intiarc.fr Its presence in the environment is a result of its use as a solvent in various industrial and consumer products, which can lead to its release through different waste streams. iarc.frnih.gov
Once released into the atmosphere, this compound is expected to exist primarily as a vapor. nih.gov It undergoes degradation through reactions with photochemically produced hydroxyl radicals. nih.gov The estimated half-life for this atmospheric reaction is approximately 23 hours. nih.gov
When released into soil, the compound is predicted to have very high mobility. nih.gov However, it is not expected to readily biodegrade in soil environments. iarc.frnih.gov This prediction is based on the fact that tertiary and ether structures are generally resistant to biodegradation. iarc.frnih.gov A study on the structurally similar compound, 2-tertiary butoxy ethanol, showed no degradation in a 16-day biological oxygen demand test, further supporting the low biodegradability of this compound in soil. iarc.frnih.gov Volatilization from moist soil surfaces is considered an important process in its environmental fate. iarc.frnih.gov
In aquatic environments, this compound is not expected to adsorb to suspended solids and sediment. iarc.frnih.gov Similar to its fate in soil, it is not anticipated to biodegrade in water. nih.gov Volatilization from water surfaces is likely a significant removal mechanism, with estimated volatilization half-lives of 6 days for a model river and 69 days for a model lake. nih.gov The potential for this compound to bioconcentrate in aquatic organisms is considered low. nih.gov
Table 1: Predicted Environmental Fate of this compound
| Environmental Compartment | Dominant Process | Predicted Outcome | Citation |
| Air | Reaction with hydroxyl radicals | Degradation with a half-life of ~23 hours | nih.gov |
| Soil | High mobility | Low biodegradability, volatilization from moist surfaces | iarc.frnih.gov |
| Water | Volatilization | Low adsorption to sediment, low biodegradability, low bioconcentration potential | iarc.frnih.gov |
| Half-life (model river): 6 days | nih.gov | ||
| Half-life (model lake): 69 days | nih.gov |
Chemical Transformations in Simulated Biological Systems (e.g., O-Dealkylation pathways)
In biological systems, this compound can undergo biotransformation. smolecule.com One of the postulated metabolic pathways is O-dealkylation, which is a common reaction for other propylene glycol ethers. who.int This process is thought to be mediated by cytochrome P450 enzymes. who.intsmolecule.com
The O-dealkylation of this compound would lead to the formation of propylene glycol. who.intsmolecule.com Propylene glycol can then be further metabolized into lactic acid and pyruvic acid, which can subsequently enter the tricarboxylic acid (TCA) cycle and be converted to carbon dioxide. who.int Evidence for this pathway comes from studies where a significant portion of a dose of radiolabeled 1-tert-butoxypropan-2-ol was exhaled as carbon dioxide in rats. who.int However, direct empirical data fully confirming this specific pathway for this compound is still an area of ongoing research. who.int
Computer modeling has been employed to predict the likely metabolic pathways for this compound. who.intsmolecule.com These models suggest that another potential biotransformation route involves reductases, leading to the formation of 3-(1,1-dimethylethoxy)-1-propene. This intermediate is then predicted to be converted by cytochrome P450 epoxidation to tert-butyl glycidyl ether. who.int
Conjugation with glucuronide and, to a lesser extent, sulfate, is another significant metabolic pathway observed in vivo. who.int
Table 2: Proposed Biotransformation Pathways of this compound
| Pathway | Key Enzymes/Reactants | Major Metabolites | Citation |
| O-Dealkylation | Cytochrome P450 | Propylene glycol, Lactic acid, Pyruvic acid, Carbon dioxide | who.intsmolecule.com |
| Reduction & Epoxidation | Reductases, Cytochrome P450 | 3-(1,1-dimethylethoxy)-1-propene, tert-Butyl glycidyl ether | who.int |
| Conjugation | Glucuronyltransferases, Sulfotransferases | Glucuronide conjugates, Sulfate conjugates | who.int |
Applications of 2s 1 Tert Butoxypropan 2 Ol As a Chiral Building Block in Advanced Organic Synthesis
Role in Asymmetric Synthesis and Catalysis
The inherent chirality of (2S)-1-tert-Butoxypropan-2-ol makes it a valuable tool in the field of asymmetric synthesis, where the goal is to selectively produce one enantiomer of a chiral product. Its utility is demonstrated both as a chiral environment and as a foundational element for creating more complex catalytic systems.
Evaluation as a Chiral Solvent for Enantioselective Processes
A chiral solvent can influence the stereochemical outcome of a reaction by creating a chiral environment that preferentially stabilizes one diastereomeric transition state over another. This compound has been investigated as a potential chiral solvent for such processes. Although some research suggests its ability for chiral discrimination may be less pronounced than other established chiral alcohols, its application in certain reactions has been noted. For instance, its use has been explored in the asymmetric hydroboration of ketones, a key reaction for producing chiral alcohols. The enantiomeric excess (e.e.), a measure of the purity of the chiral product, is a critical metric in these evaluations.
Table 1: Asymmetric Hydroboration of Acetophenone in Chiral Solvents Data for this table is illustrative of the type of research conducted in this area, as specific peer-reviewed data for this compound in this exact context is limited.
| Chiral Solvent | Reducing Agent | Temperature (°C) | Enantiomeric Excess (e.e.) (%) |
|---|---|---|---|
| This compound | Borane Dimethyl Sulfide | -20 | Data not available |
| Other Chiral Alcohols | Borane Dimethyl Sulfide | -20 | Varies |
Precursor for Chiral Ligands in Asymmetric Catalysis
One of the most significant applications of chiral alcohols is their use as starting materials for the synthesis of chiral ligands. nih.gov These ligands coordinate to a metal center to create a chiral catalyst capable of inducing high enantioselectivity in a wide range of chemical transformations. nih.gov Chiral bis(oxazoline) (BOX) and pyridine-oxazoline (PyOx) ligands are among the most successful and widely used "privileged ligands" in asymmetric catalysis. beilstein-journals.orgresearchgate.netiastate.edu
The synthesis of these oxazoline-containing ligands typically begins with a chiral β-amino alcohol. beilstein-journals.org this compound can serve as a precursor to the required chiral amino alcohol through a sequence of chemical transformations, including oxidation of the secondary alcohol to a ketone, followed by reductive amination. This multi-step process converts the chiral alcohol into a chiral amine, which is the key component for constructing the oxazoline (B21484) ring, thereby transferring the original stereochemistry of the alcohol to the final ligand. beilstein-journals.orgiastate.edu
Synthesis of Enantiopure Intermediates
The direct incorporation of the this compound framework into larger molecules is a powerful strategy for preparing enantiopure intermediates, which are crucial stepping stones in the synthesis of complex target molecules like pharmaceuticals.
Construction of Stereodefined Molecular Architectures
The synthesis of N-acyl derivatives of biphenyl (B1667301) alanine (B10760859) and related compounds, which are valuable intermediates for Neprilysin (NEP) inhibitors, showcases the utility of this chiral building block. NEP inhibitors are a class of drugs used to treat heart failure. A patented industrial process utilizes 1-tert-butoxypropan-2-ol in a key step. cas.cz The process involves a Mitsunobu reaction, which is a powerful method for inverting the stereochemistry of an alcohol. This reaction allows for the stereospecific substitution of the hydroxyl group, enabling the construction of a new stereocenter with high fidelity. cas.cz This demonstrates how the defined stereochemistry of the starting alcohol can be leveraged to build complex and specific three-dimensional molecular structures.
Pathways to Complex Chiral Compounds
The pathway to NEP inhibitor intermediates highlights a practical application of this compound in multi-step synthesis. According to a process described in the patent literature, an N-protected amino alcohol is synthesized and then subjected to oxidation to form a chiral aldehyde. cas.cz This aldehyde, (R)-tert-butyl (1-([1,1'-biphenyl]-4-yl)-3-oxopropan-2-yl)carbamate, is a key intermediate. It undergoes a subsequent Wittig reaction to elongate the carbon chain and introduce a double bond, leading to (R)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpent-2-enoic acid ethyl ester. cas.cz This sequence illustrates how this compound can be integrated into a synthetic route that methodically builds molecular complexity while maintaining chiral integrity.
Table 2: Representative Synthesis of a Chiral Intermediate Based on processes described in patent literature for the racemic compound.
| Starting Material | Key Reaction | Intermediate Product | Application |
|---|---|---|---|
| 1-tert-Butoxypropan-2-ol | Mitsunobu Reaction / Oxidation | Chiral Aldehyde | Precursor for NEP Inhibitors |
| Chiral Aldehyde | Wittig Reaction | Unsaturated Ester | Advanced Intermediate |
Derivatives for Specialty Chemical Development
Beyond its role in asymmetric synthesis, this compound and its derivatives are being developed as specialty chemicals. These P-series glycol ethers are increasingly used as substitutes for the more toxic E-series (ethylene-based) glycol ethers. nih.goviarc.fr This shift is driven by a demand for safer solvents and components in industrial and consumer products.
Derivatives of propylene (B89431) glycol tert-butyl ether are employed in a variety of formulations, including all-purpose cleaners, coatings, inks, adhesives, and nail polish lacquers. nih.gov The tert-butyl group provides unique solubility characteristics and higher stability compared to linear butyl ethers. The development of specific derivatives, such as those with additional functional groups, aims to fine-tune properties like volatility, viscosity, and solvency for highly specialized applications in the electronics, textile, and agricultural industries. nih.gov
Integration into Novel Functional Materials (Research focused)
The incorporation of chiral units into polymers and other materials can impart unique properties, making them suitable for applications in areas like chiral separations, asymmetric catalysis, and optics. As a chiral molecule, this compound could theoretically be used as a monomer or a chiral side-chain precursor for the synthesis of novel functional materials.
For instance, the hydroxyl group could be functionalized with a polymerizable group (e.g., an acrylate (B77674) or vinyl ether) and subsequently polymerized to form a chiral polymer. The bulky tert-butyl group combined with the chiral center could influence the polymer's secondary structure and material properties.
However, a review of current research indicates a lack of specific studies focused on the integration of this compound into such novel functional materials. The field of chiral polymers and functional materials is extensive, but the literature does not highlight this particular glycol ether as a commonly used building block. acs.org Research in advanced materials often employs other chiral precursors with different reactive handles or structural motifs to achieve desired properties. Therefore, the application of this compound in this area remains a largely unexplored field of research.
Advanced Spectroscopic and Computational Characterization in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For (2S)-1-tert-butoxypropan-2-ol, both ¹H and ¹³C NMR are indispensable tools.
Elucidation of Stereochemical Configuration and Purity
The stereochemical configuration and purity of this compound can be effectively assessed using NMR spectroscopy. The presence of a single chiral center results in distinct signals for the protons and carbons in its vicinity. In the ¹H NMR spectrum, the protons of the three methyl groups in the tert-butoxy (B1229062) group are equivalent and appear as a singlet, while the other protons exhibit more complex splitting patterns due to spin-spin coupling. docbrown.infodocbrown.info The integration of these signals provides a quantitative measure of the relative number of protons, which is crucial for purity assessment. docbrown.info The chemical shifts in the ¹³C NMR spectrum further confirm the carbon framework of the molecule. docbrown.info The presence of impurities, such as the (2R) enantiomer or other residual solvents, would manifest as additional, distinct peaks in the NMR spectra, allowing for their identification and quantification.
Below are the typical ¹H and ¹³C NMR chemical shifts for this compound.
| ¹H NMR | Data |
| Chemical Shift (ppm) | Multiplicity |
| ~1.15 | d |
| ~1.20 | s |
| ~3.25 | dd |
| ~3.40 | dd |
| ~3.90 | m |
| Variable | s (broad) |
| ¹³C NMR | Data |
| Chemical Shift (ppm) | Assignment |
| ~20.0 | CH₃ (on C2) |
| ~27.5 | C(CH₃)₃ |
| ~67.0 | CH |
| ~73.0 | C (tert-butyl) |
| ~75.0 | CH₂ |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Advanced 2D NMR Techniques for Structural Confirmation
To unequivocally confirm the structure of this compound, advanced 2D NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed. youtube.comwalisongo.ac.id
A COSY experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, this would show cross-peaks between the methine proton (CH) and the adjacent methylene (B1212753) (CH₂) and methyl (CH₃) protons, confirming their connectivity. blogspot.com
An HSQC experiment correlates proton signals with their directly attached carbon atoms. researchgate.net This technique is invaluable for assigning the carbon signals in the ¹³C NMR spectrum by linking them to their known proton resonances. youtube.com For instance, the proton signal of the methine group would show a correlation to the corresponding carbon signal in the HSQC spectrum. walisongo.ac.id Together, these 2D NMR experiments provide a detailed and unambiguous map of the molecular structure.
Chiroptical Spectroscopy for Absolute Configuration Assignment
Chiroptical spectroscopy techniques are essential for determining the absolute configuration of chiral molecules by measuring the differential interaction with left and right circularly polarized light. rsc.org
Application of Electronic Circular Dichroism (ECD)
Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength, arising from electronic transitions. faccts.de The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms, making it a powerful tool for assigning the absolute configuration of enantiomers. faccts.de For this compound, the experimental ECD spectrum can be compared with the theoretically calculated spectrum for the S-configuration. researchgate.net A good match between the experimental and calculated spectra provides strong evidence for the assigned absolute configuration. nih.gov The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of the specific enantiomer.
Vibrational Circular Dichroism (VCD) for Conformational Analysis
Vibrational Circular Dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light associated with molecular vibrations. hindsinstruments.combruker.com VCD provides detailed information about both the absolute configuration and the conformational preferences of a chiral molecule in solution. bruker.comresearchgate.net The VCD spectrum is a result of the coupling between electronic and vibrational transitions. arxiv.org By comparing the experimental VCD spectrum of this compound with quantum chemical predictions, not only can the absolute configuration be confirmed, but the dominant conformations of the molecule in solution can also be identified. hindsinstruments.com
High-Resolution Mass Spectrometry for Elemental Composition
Quantum Chemical Calculations and Molecular Modeling
Quantum chemical calculations and molecular modeling have become essential tools for investigating molecular properties where experimental data is scarce or to interpret experimental findings. chemalive.commdpi.com These computational methods provide a detailed understanding of the molecule's three-dimensional structure, stability, and chemical behavior.
Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. researchgate.net For a flexible molecule like this compound, numerous conformers exist due to rotation around the C-C and C-O single bonds. Computational methods are used to map the potential energy surface, identifying low-energy (stable) conformers and the energy barriers between them. nih.gov
The stability of different conformers is governed by a balance of steric hindrance (e.g., repulsion between the bulky tert-butyl group and the methyl group) and stabilizing interactions, such as potential intramolecular hydrogen bonding between the hydroxyl group and the ether oxygen. Quantum mechanical methods can accurately calculate the relative energies of these conformers, predicting the most likely structures the molecule will adopt. ethz.ch
Quantum chemistry is widely used to predict various spectroscopic properties, which can then be compared with experimental data for structural validation. mdpi.com
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei by calculating the magnetic shielding tensors for each atom in a given conformation.
Infrared (IR) Spectroscopy: Vibrational frequencies and their corresponding intensities can be calculated, helping to assign the peaks observed in an experimental IR spectrum to specific molecular motions, such as O-H stretching or C-O ether stretching.
Furthermore, computational models can predict reactivity profiles by analyzing the electronic structure of the molecule. The distribution of electron density, molecular electrostatic potential, and the energies of frontier molecular orbitals (HOMO and LUMO) can identify sites that are susceptible to electrophilic or nucleophilic attack, providing insight into the molecule's chemical behavior.
Density Functional Theory (DFT) is a robust computational method used to investigate the mechanisms of chemical reactions. mdpi.com It allows researchers to model the entire reaction pathway, from reactants to products, including any intermediates and transition states. osti.govtaylorfrancis.com For reactions involving this compound, such as its synthesis or subsequent transformations like dehydration or oxidation, DFT can provide critical insights. arxiv.org
Comparative Research on Structural Analogs and Isomers of 2s 1 Tert Butoxypropan 2 Ol
Comparative Reactivity of (2S)-1-tert-Butoxypropan-2-ol vs. (2R)-1-tert-Butoxypropan-2-ol
This compound and (2R)-1-tert-Butoxypropan-2-ol are enantiomers, which are mirror images of each other. While they share the same physical and chemical properties in an achiral environment, their reactivity can differ significantly in the presence of other chiral molecules. This is particularly relevant in biological systems and stereoselective synthesis.
The primary difference in reactivity between these enantiomers is observed in their interactions with chiral catalysts or reagents. For instance, in enzyme-catalyzed reactions, one enantiomer may be a substrate while the other is an inhibitor or is metabolized at a much slower rate. This stereoselectivity is crucial in the synthesis of chiral drugs and other fine chemicals.
In a non-chiral environment, the reactivity of this compound and its (2R) counterpart is identical. However, their distinct stereochemistry can be leveraged in asymmetric synthesis, where one enantiomer is used to induce a specific stereochemical outcome in a reaction.
Stereochemical Differentiation with Regioisomers (e.g., 2-tert-Butoxypropan-1-ol)
This compound and 2-tert-butoxypropan-1-ol (B1623873) are regioisomers, meaning they have the same molecular formula but differ in the connectivity of their atoms. who.int The commercial product often referred to as propylene (B89431) glycol mono-tert-butyl ether is a mixture of these two isomers, with the 1-tert-butoxypropan-2-ol (the α-isomer) being the predominant and thermodynamically favored product. who.int Through controlled synthesis conditions, the proportion of the α-isomer can be enhanced to over 99%. who.int
The different placement of the tert-butoxy (B1229062) group and the hydroxyl group leads to distinct physical and chemical properties. For example, their boiling points, densities, and solubilities can vary. These differences are exploited in their separation and purification processes.
| Property | This compound | 2-tert-Butoxypropan-1-ol |
| Structure | The tert-butoxy group is on the first carbon, and the hydroxyl group is on the second carbon. | The tert-butoxy group is on the second carbon, and the hydroxyl group is on the first carbon. |
| Predominance in Synthesis | Thermodynamically favored and predominant isomer. who.int | Less favored isomer. who.int |
| Nomenclature | α-isomer. who.int | β-isomer. who.int |
Structure-Property-Activity Relationships in tert-Butyl Glycol Ethers
Tert-butyl glycol ethers, a class of propylene glycol ethers, are valued for their solvent properties. researchgate.net Their structure, characterized by the presence of a bulky tert-butyl group, influences their physical and chemical behavior. The tert-butyl group can impact solubility, viscosity, and boiling point.
These compounds are generally less water-soluble than their methyl or ethyl ether counterparts but are miscible with a wide range of organic solvents. researchgate.net This dual solubility makes them effective coupling agents in various formulations, including coatings, cleaners, and inks. who.intresearchgate.net
The relationship between the structure of tert-butyl glycol ethers and their biological activity has been a subject of study. Unlike ethylene (B1197577) glycol ethers, which have been associated with toxicity, propylene glycol-based ethers like 1-tert-butoxypropan-2-ol generally exhibit a low order of toxicity. researchgate.netnih.gov
Studies on Multi-Substituted Glycerol (B35011) Ethers
Multi-substituted glycerol ethers are compounds derived from glycerol where more than one hydroxyl group has been converted into an ether. These compounds have applications as fuel additives and in other industrial processes. researchgate.netmdpi.com
The etherification of glycerol with alcohols like tert-butyl alcohol can lead to a mixture of mono-, di-, and tri-substituted glycerol ethers. researchgate.netmdpi.com The reaction conditions, such as temperature, catalyst, and reactant ratios, can be optimized to favor the formation of specific multi-substituted products. researchgate.net For instance, higher catalyst amounts can increase the yield of di- and tri-substituted ethers. researchgate.net
Future Directions and Emerging Research Avenues for 2s 1 Tert Butoxypropan 2 Ol
Exploration of Novel Biocatalytic Synthesis Routes
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and fine chemical industries. magtech.com.cntandfonline.com Biocatalysis, utilizing enzymes or whole-cell systems, offers a green and highly selective alternative to traditional chemical synthesis. magtech.com.cnbohrium.com For chiral alcohols like (2S)-1-tert-Butoxypropan-2-ol, biocatalytic methods are being explored to improve efficiency and sustainability. acs.org
Ketoreductases (KREDs) are a class of enzymes that are particularly promising for the synthesis of chiral alcohols by the asymmetric reduction of prochiral ketones. tandfonline.com These enzymes, dependent on coenzymes like NADH or NADPH, can exhibit high enantioselectivity under mild reaction conditions. tandfonline.com Research is focused on identifying and engineering KREDs with high activity and selectivity towards the precursor of this compound. Techniques such as directed evolution and protein engineering are being employed to tailor enzymes for specific substrates and reaction conditions, potentially leading to higher yields and optical purities. bohrium.com
Whole-cell biocatalysis presents another viable route, where microorganisms are used to perform the desired chemical transformation. oup.com This approach has the advantage of in situ cofactor regeneration. oup.com For instance, microalgae have been investigated for the photobiocatalytic asymmetric reduction of ketones, demonstrating high enantioselectivity. oup.com The exploration of diverse microbial sources, including bacteria, yeasts, and fungi, could uncover novel biocatalysts for the efficient production of this compound. magtech.com.cn
Table 1: Comparison of Potential Biocatalytic Methods for this compound Synthesis
| Biocatalytic Method | Key Features | Potential Advantages | Research Focus |
| Isolated Enzymes (e.g., KREDs) | Utilizes purified ketoreductases. tandfonline.com | High specificity, easier process control. | Enzyme screening, protein engineering for enhanced stability and activity. tandfonline.combohrium.com |
| Whole-Cell Biocatalysis (e.g., Bacteria, Yeast) | Employs entire microorganisms. magtech.com.cn | In situ cofactor regeneration, lower enzyme purification costs. oup.com | Screening of microbial strains, optimization of fermentation conditions. magtech.com.cnoup.com |
| Photo-biocatalysis (e.g., Microalgae) | Uses photosynthetic microorganisms and light energy. oup.com | Sustainable energy source, potential for novel reaction pathways. oup.com | Identification of suitable microalgal species, optimization of light conditions. oup.com |
Expanded Utility in Complex Natural Product Synthesis
Chiral building blocks are fundamental to the total synthesis of complex natural products, many of which possess significant biological activity. researchgate.net The defined stereochemistry of this compound makes it a valuable synthon for introducing chirality into larger molecules. Its bifunctional nature, possessing both a hydroxyl and a bulky tert-butoxy (B1229062) group, allows for selective transformations and the construction of intricate stereochemical architectures.
Integration into Advanced Smart Materials (Hypothetical Research)
Smart materials, or stimuli-responsive materials, are designed to change their properties in response to external stimuli such as light, temperature, pH, or the presence of specific chemicals. nih.govacs.org The incorporation of chiral moieties into polymers can lead to materials with unique chiroptical properties that are sensitive to their environment. nih.govwiley.com
Hypothetically, this compound could be used as a chiral monomer or a chiral dopant in the creation of advanced smart materials. For example, it could be integrated into polymer backbones to create chiral liquid crystals or stimuli-responsive gels. nih.gov The chiral nature of the compound could induce helical structures in polymers, leading to materials that exhibit circularly polarized luminescence (CPL) or other chiroptical phenomena. researchgate.netacs.org
The responsiveness of these hypothetical materials could be triggered by changes in the interactions involving the hydroxyl or tert-butoxy groups of the incorporated this compound units. This could lead to applications in areas such as chiral sensing, optical data storage, and smart fabrics. nih.govrsc.org Research in this area would involve the synthesis and characterization of polymers containing this compound and the investigation of their response to various stimuli. nih.govwiley.com
Table 2: Hypothetical Applications of this compound in Smart Materials
| Material Type | Potential Role of this compound | Hypothetical Application |
| Chiral Polymers | Chiral monomer to induce helical structures. nih.gov | Sensors for chiral molecules, chiroptical switches. wiley.comnih.gov |
| Stimuli-Responsive Gels | Cross-linking agent or functional monomer. nih.gov | Controlled drug delivery systems, soft robotics. acs.org |
| Circularly Polarized Luminescent (CPL) Materials | Chiral dopant in a luminescent matrix. researchgate.net | 3D displays, anti-counterfeiting technologies. rsc.org |
Development of In Situ Spectroscopic Techniques for Reaction Monitoring
The precise control of stereochemistry is critical in asymmetric synthesis. nih.gov Process Analytical Technology (PAT) utilizes in situ and real-time monitoring to ensure the quality and efficiency of chemical reactions. nih.gov The development of advanced spectroscopic techniques for monitoring reactions involving this compound is an important area of future research.
Techniques such as Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are powerful tools for studying chiral molecules in solution. nih.gov In situ VCD spectroscopy, for instance, can provide real-time information on the enantiomeric excess of a reaction mixture, allowing for precise control over the reaction conditions to maximize the yield of the desired stereoisomer. nih.gov The development of robust in situ spectroscopic methods tailored to reactions involving this compound would be highly beneficial for both laboratory-scale research and industrial-scale production. uoa.gr
Furthermore, single-molecule spectroscopy techniques are emerging as a way to probe chiral recognition and reaction dynamics at the most fundamental level. pku.edu.cnpku.edu.cn These methods could provide unprecedented insights into the mechanisms of reactions involving this compound, facilitating the rational design of more efficient synthetic processes. pku.edu.cn
Computational Design of Enhanced Chiral Derivatives for Specific Applications
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules and catalysts. chiralpedia.com For this compound, computational methods can be used to design novel derivatives with enhanced properties for specific applications.
Molecular modeling techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can be used to explore the conformational landscape of this compound and its derivatives and to predict their interactions with other molecules. chiralpedia.com This can aid in the design of new chiral ligands for asymmetric catalysis, where subtle changes in the ligand structure can have a profound impact on the stereochemical outcome of a reaction. pnas.orgacs.org
Machine learning algorithms are also being increasingly used to predict the performance of chiral catalysts and to screen large virtual libraries of compounds for desired properties. chemrxiv.orgpnas.org By training these models on existing experimental data, it may be possible to identify new derivatives of this compound that are optimized for specific catalytic reactions or for incorporation into advanced materials. researchgate.net This data-driven approach has the potential to significantly accelerate the discovery and development of new applications for this versatile chiral compound. rsc.orgacs.orgnih.gov
Q & A
Q. What analytical methods are recommended for detecting (2S)-1-tert-butoxypropan-2-ol in environmental or biological samples?
While no officially validated methods exist specifically for this compound, gas chromatography-mass spectrometry (GC-MS) is widely used for glycol ethers, including this compound. Environment Canada’s reference method for glycol ethers can be adapted, though method optimization (e.g., column selection, ionization parameters) is required to improve specificity . Researchers should validate sensitivity and recovery rates for their matrices, given the compound’s low molecular mass (132 g/mol), which may affect detection limits .
Q. How is this compound typically synthesized, and what purity controls are essential for research use?
The compound is synthesized via nucleophilic substitution between tert-butanol and a chiral epoxide precursor (e.g., (S)-propylene oxide). Purity (>90%) should be verified using chiral HPLC or nuclear magnetic resonance (NMR) to confirm stereochemical integrity. Impurities like unreacted starting materials or racemized byproducts must be quantified, as they can confound mechanistic studies .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Use EN 374-certified gloves (e.g., nitrile) and safety goggles to prevent dermal/ocular exposure. In vapor-prone workflows (e.g., solvent evaporation), ensure fume hoods with ≥100 ft/min face velocity and monitor airborne concentrations. Post-handling, apply restorative skin creams to mitigate irritation risks .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro toxicity screening and in vivo carcinogenicity data for this compound?
Tox21/ToxCast assays found the compound inactive across 64 endpoints, yet male Fischer 344 rats showed elevated renal tubule tumors. To reconcile this:
- Conduct dose-response studies comparing in vitro cytotoxicity thresholds (e.g., IC50) with in vivo exposure levels.
- Investigate species-specific metabolic activation (e.g., cytochrome P450 pathways) or renal accumulation patterns.
- Use proteomics or transcriptomics to identify subcytotoxic effects (e.g., oxidative stress, DNA adducts) not captured in high-throughput screens .
Q. What experimental designs are optimal for studying environmental degradation pathways of this compound?
Simulate atmospheric degradation by exposing the compound to hydroxyl radicals (e.g., via UV/H2O2 systems) and measure half-life (estimated at 23 hours in air). Use quadrupole-time-of-flight (Q-TOF) MS to identify degradation products (e.g., aldehydes, ketones). For aqueous systems, assess hydrolysis kinetics under varied pH and temperature conditions .
Q. What mechanistic hypotheses explain the renal tubule tumors observed in male rats exposed to this compound?
Proposed mechanisms include:
- α2u-Globulin Nephropathy : Test for proteinaceous hyaline droplets in renal tubules via histopathology (e.g., hematoxylin-eosin staining). Compare with positive controls (e.g., d-limonene).
- Direct Genotoxicity : Perform comet assays or γH2AX staining to assess DNA damage in renal epithelial cells.
- Proliferative Signaling : Measure renal tubular cell proliferation using Ki-67 immunohistochemistry or BrdU labeling in chronic exposure models .
Q. How should researchers design chronic exposure studies to evaluate carcinogenic potential in alternative models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
